molecular formula C12H18N2O2 B12870199 (2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol CAS No. 653570-89-9

(2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12870199
CAS No.: 653570-89-9
M. Wt: 222.28 g/mol
InChI Key: HAOLJUHRPKTQFK-SDDRHHMPSA-N
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Description

(2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S,3R,4S)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol , also known by its CAS number 653570-89-9, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 218.29 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with a phenylaminoethyl group and hydroxyl groups at the 3 and 4 positions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity against human cancer cells.
  • Antimicrobial Properties : In vitro studies have shown that compounds with similar structures exhibit antibacterial and antifungal activities. The specific activity of this compound against various pathogens remains to be fully elucidated but warrants further investigation.
  • Proteasome Inhibition : Similar compounds have been identified as proteasome inhibitors, which play a crucial role in regulating cellular protein degradation. This mechanism is significant in cancer therapy as it can induce apoptosis in malignant cells.

Case Studies

Several studies have investigated the biological activity of related pyrrolidine derivatives:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrrolidine derivatives as proteasome inhibitors. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation : Research exploring the antimicrobial properties of pyrrolidine derivatives demonstrated that many exhibit significant activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, structural similarities suggest potential efficacy .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Protein Degradation : By acting as a proteasome inhibitor, it may disrupt the normal degradation pathways of proteins involved in cell cycle regulation and apoptosis.
  • Interaction with Cellular Targets : The phenylamino group may facilitate interactions with specific cellular receptors or enzymes, influencing various signaling pathways associated with cell growth and survival.

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AnticancerPyrrolidine derivativesCytotoxicity against cancer cell lines
AntimicrobialSimilar pyrrolidinesSignificant inhibition of bacterial growth
Proteasome InhibitionQuinoline-based inhibitorsInduction of apoptosis

Properties

CAS No.

653570-89-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S,3R,4S)-2-(2-anilinoethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m0/s1

InChI Key

HAOLJUHRPKTQFK-SDDRHHMPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](N1)CCNC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CCNC2=CC=CC=C2)O)O

Origin of Product

United States

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